1-Phenyl-tetrahydro-2(1H)-pyrimidinone
Overview
Description
1-Phenyl-tetrahydro-2(1H)-pyrimidinone (THP) is a heterocyclic compound that has been widely studied for its potential applications in medicine, biochemistry and physiology. THP is a derivative of pyrimidine and is an important intermediate in the synthesis of various pharmaceuticals. It has been used as a starting material for the synthesis of many compounds, including anesthetics, analgesics, anticonvulsants, antihistamines, and antineoplastic agents. THP has also been used in the synthesis of a variety of other compounds, including organometallic compounds, heterocyclic compounds, and polymers.
Scientific Research Applications
Synthesis and Chemical Properties
1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been explored for its potential in various synthetic chemical applications. For instance, its synthesis and utilization as a core structure in the creation of 1-alkyl-5-phenyl-4(1H)pyrimidinones have been documented. These compounds are synthesized using condensation methods involving β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides and methyl or ethyl amine, indicating a pathway for creating various derivatives of pyrimidinone (Beck & Gajewski, 1976).
Ring Transformation Reactions
1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been utilized in ring transformation reactions with active methylene compounds, leading to the formation of various pyridine derivatives. These reactions indicate the compound's versatility in creating complex molecular structures with potential for diverse applications (Katoh, Omote, & Kashima, 1984).
Biological Applications
The compound's derivatives have shown potential in biological applications. For example, studies have been conducted on 1,6-dihydropyrimidine derivatives, synthesized from 1-Phenyl-tetrahydro-2(1H)-pyrimidinone, to assess their antifungal activity and develop potential antimicrobials. These studies provide insights into the compound's utility in medicinal chemistry and drug development (Rami, Patel, Patel, & Parmar, 2013).
Structural Studies
In structural chemistry, 1-Phenyl-tetrahydro-2(1H)-pyrimidinone has been used in the synthesis of complex structures like 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. The studies of these compounds contribute to the understanding of molecular interactions and the development of new materials (Qu, Pan, & Hu, 2007).
properties
IUPAC Name |
1-phenyl-1,3-diazinan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIOVNLOMRBFII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363884 | |
Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-tetrahydro-2(1H)-pyrimidinone | |
CAS RN |
56535-85-4 | |
Record name | 1-Phenyltetrahydropyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.